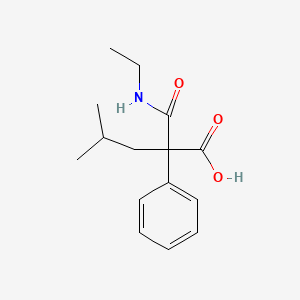![molecular formula C14H18ClNO3 B14004619 3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 74659-99-7](/img/structure/B14004619.png)
3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a tert-butyl group, and an oxazolidinone ring. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one typically involves the reaction of 4-chlorophenol with tert-butyl oxazolidinone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one: This compound shares a similar structure but lacks the tert-butyl group.
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Another related compound with a different heterocyclic ring.
Uniqueness
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one is unique due to the presence of the tert-butyl group, which can influence its chemical properties and reactivity. This structural feature may enhance its stability and make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
74659-99-7 |
|---|---|
Fórmula molecular |
C14H18ClNO3 |
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
3-tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)16-8-12(19-13(16)17)9-18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
Clave InChI |
CHLHCRMFSBXXOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(OC1=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)

![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)



![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)




![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)

